molecular formula C10H11BrN2O3 B1272099 4-(2-Bromo-4-nitrophenyl)morpholine CAS No. 477846-96-1

4-(2-Bromo-4-nitrophenyl)morpholine

Cat. No.: B1272099
CAS No.: 477846-96-1
M. Wt: 287.11 g/mol
InChI Key: FDGXBSITNUOBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11BrN2O3. It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and nitro functional groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine typically involves the reaction of 2-bromo-4-nitroaniline with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the amino group of morpholine attacks the bromine-substituted carbon on the phenyl ring, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylmorpholines.

    Reduction: Formation of 4-(2-Amino-4-nitrophenyl)morpholine.

    Oxidation: Formation of morpholine N-oxides.

Scientific Research Applications

4-(2-Bromo-4-nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-nitrophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitro groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 4-(2-Chloro-4-nitrophenyl)morpholine
  • 4-(2-Iodo-4-nitrophenyl)morpholine

Uniqueness

4-(2-Bromo-4-nitrophenyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity in various chemical and biological contexts compared to its fluoro, chloro, and iodo analogs .

Biological Activity

4-(2-Bromo-4-nitrophenyl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10BrN2O3. It features a morpholine ring substituted with a brominated nitrophenyl group, which is crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound interacts with several biological targets, particularly proteins involved in cancer pathways. The compound has been shown to inhibit cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent.

Anticancer Activity

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cells. For instance, it exhibited low IC50 values, indicating high potency against glioblastoma cell lines (LN-229) with IC50 values reported as low as 0.77 µM .
  • Selectivity : The compound shows selectivity towards cancer cells compared to normal cells, which is a desirable characteristic for anticancer drugs. Its selectivity index suggests that it may minimize side effects associated with traditional chemotherapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of LN-229 glioblastoma cells with an IC50 of 0.77 µM .
Study 2Antimicrobial EfficacyShowed moderate effectiveness against various bacterial strains with MIC values ranging from 250 to 1000 µg/mL .
Study 3Selectivity TestingConfirmed higher cytotoxicity towards cancer cells compared to non-cancerous cell lines (HEK-293) .

Discussion

The promising biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. Its ability to selectively target cancer cells while exhibiting antimicrobial properties positions it as a versatile candidate for further research and development.

Properties

IUPAC Name

4-(2-bromo-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXBSITNUOBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377568
Record name 4-(2-bromo-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477846-96-1
Record name 4-(2-bromo-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-1-fluoro-4-nitrobenzene (0.94 g, 4.3 mmol) in N,N-dimethylformamide (10 mL) was treated with potassium carbonate (1.5 g, 11 mmol) followed by morpholine (0.56 mL, 6.4 mmol) and stirred at 20° C. for 3 h. The reaction mixture was diluted with sodium bicarbonate and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate, filtered, and evaporated to give the desired product (1.0 g, quantitative) which was used without further purification.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Morpholine (7.92 mL, 90.9 mmol) was added to a solution of 2-bromo-1-fluoro-4-nitrobenzene (10 g, 45.5 mmol) in acetonitrile (100 mL) and the mixture was heated under reflux for 6 h. Volatile material was removed by evaporation and the residue was diluted with water (100 mL) then extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried and concentrated to give the title compound (12.9 g, 99%) as a solid; 1H NMR δ 8.40 (1H, s), 8.20 (1H, d), 7.10 (1H, d), 3.80-3.70 (4H, m), 3.20-3.10 (4H, m); MS m/e MH+ 287.
Quantity
7.92 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.